Hydroxy-PEG5-t-butyl ester

Catalog No.
S530215
CAS No.
850090-09-4
M.F
C17H34O8
M. Wt
366.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy-PEG5-t-butyl ester

CAS Number

850090-09-4

Product Name

Hydroxy-PEG5-t-butyl ester

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C17H34O8

Molecular Weight

366.45

InChI

InChI=1S/C17H34O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h18H,4-15H2,1-3H3

InChI Key

SNYKXOAOLAFMRH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCO

solubility

Soluble in DMSO

Synonyms

Hydroxy-PEG5-t-butyl ester

The exact mass of the compound Hydroxy-PEG5-t-butyl ester is 366.2254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hydroxy-PEG5-t-butyl ester (CAS 850090-09-4) is a highly pure, heterobifunctional polyethylene glycol (PEG) linker featuring a terminal hydroxyl group and a tert-butyl-protected carboxylic acid. With a molecular weight of 366.45 g/mol, the PEG5 spacer provides a precise spatial distance (approximately 18–20 Å) and enhanced aqueous solubility essential for Antibody-Drug Conjugate (ADC) development and Proteolysis Targeting Chimera (PROTAC) synthesis. The orthogonal reactivity provided by the unprotected hydroxyl and the acid-labile tert-butyl ester enables controlled, stepwise conjugation workflows, making it a critical raw material for complex bifunctional molecule assembly where preventing premature cross-linking is paramount .

Substituting Hydroxy-PEG5-t-butyl ester with unprotected PEG acids (e.g., HO-PEG5-COOH), alternative protecting groups (e.g., methyl esters), or different spacer lengths (e.g., PEG3 or PEG7) introduces severe risks in both synthesis and final product efficacy. Unprotected heterobifunctional PEGs are prone to self-polymerization during hydroxyl activation, drastically reducing coupling yields and complicating purification [1]. Furthermore, substituting the tert-butyl ester with a methyl or ethyl ester requires harsh basic hydrolysis for deprotection, which readily degrades base-sensitive target ligands such as the glutarimide rings in cereblon-recruiting PROTACs [2]. Finally, altering the PEG5 chain length changes the topological distance between conjugated moieties, which can completely abolish the ternary complex formation necessary for PROTAC-mediated degradation or disrupt the optimal release kinetics in ADCs [2].

Orthogonal Protection: Prevention of Self-Polymerization and Coupling Yield

During the synthesis of complex bifunctional molecules, activating the hydroxyl group of an unprotected HO-PEG5-COOH often leads to inter- and intramolecular esterification. Utilizing Hydroxy-PEG5-t-butyl ester masks the carboxylate, ensuring that hydroxyl-directed reactions (such as Mitsunobu coupling or conversion to a mesylate/tosylate) proceed cleanly. Industrial synthesis models demonstrate that utilizing the t-butyl protected PEG5 linker maintains primary coupling yields above 85%, whereas attempting the same activation on the unprotected HO-PEG5-COOH baseline drops target yields to below 40% due to the rapid formation of oligomeric byproducts [1].

Evidence DimensionPrimary coupling yield during hydroxyl activation
Target Compound Data>85% yield (Hydroxy-PEG5-t-butyl ester)
Comparator Or Baseline<40% yield (HO-PEG5-COOH)
Quantified DifferenceGreater than 2-fold increase in target yield
ConditionsHydroxyl activation/coupling phase in bifunctional linker assembly

Procuring the t-butyl protected form prevents costly material loss to oligomerization, ensuring scalable and reproducible bioconjugation workflows.

Deprotection Compatibility with Base-Sensitive Ligands

The synthesis of PROTACs frequently involves cereblon (CRBN) recruiting ligands, such as thalidomide or pomalidomide, which contain base-labile glutarimide rings. If a methyl or ethyl ester PEG linker is used, the required basic deprotection (e.g., using LiOH or NaOH) causes significant ring-opening and degradation of the CRBN ligand. The t-butyl ester of Hydroxy-PEG5-t-butyl ester is cleanly cleaved under mild acidic conditions (e.g., using Trifluoroacetic acid, TFA), which leaves the glutarimide ring completely intact, preserving >95% of the active ligand structure compared to nearly complete degradation observed with basic deprotection of methyl esters [1].

Evidence DimensionIntact ligand recovery after deprotection
Target Compound Data>95% recovery (acidic deprotection of t-butyl ester)
Comparator Or Baseline<10% recovery (basic deprotection of methyl ester)
Quantified DifferenceNear-total prevention of base-induced ligand degradation
ConditionsDeprotection of linker conjugated to base-sensitive CRBN ligand

Selecting the t-butyl ester is mandatory for PROTAC workflows involving base-sensitive moieties, directly dictating the viability of the synthetic route.

Optimal Ternary Complex Formation via PEG5 Spacer Length

In targeted protein degradation, the linker length dictates the spatial orientation of the target protein and the E3 ligase. For many kinase-targeting PROTACs, a PEG5 spacer provides the optimal distance (approx. 18–20 Å) to facilitate stable ternary complex formation without introducing excessive entropic penalties. Comparative biochemical assays show that while a PEG5 linker can achieve sub-nanomolar degradation concentrations (DC50 < 1 nM), shortening the linker to PEG3 or lengthening it to PEG8 can increase the DC50 by 10- to 100-fold due to steric clashing or insufficient cooperativity, respectively[1].

Evidence DimensionDegradation efficacy (DC50) in optimized PROTAC systems
Target Compound DataOptimal DC50 (<1 nM) with PEG5 spacer
Comparator Or Baseline10- to 100-fold higher DC50 with PEG3 or PEG8 spacers
Quantified Difference1 to 2 orders of magnitude improvement in degradation potency
ConditionsIn vitro targeted protein degradation assays

Procuring the exact PEG5 length is critical for maintaining the precise topological distance required for maximum PROTAC efficacy, making length substitutions non-viable.

Aqueous Solubility Enhancement vs. Alkyl Linkers

The hydrophilicity of the linker is a major determinant of the overall solubility of the resulting conjugate, especially when linking highly hydrophobic drug payloads in ADCs. The repeating ethylene oxide units in Hydroxy-PEG5-t-butyl ester significantly lower the partition coefficient (LogP) of the final construct compared to purely aliphatic linkers of similar length (e.g., C11 or C12 chains). Formulations utilizing PEG5 linkers exhibit substantially higher aqueous solubility and reduced aggregation propensity in physiological buffers, which is critical for intravenous dosing and accurate in vitro assay reproducibility [1].

Evidence DimensionAqueous solubility and aggregation propensity
Target Compound DataHigh aqueous solubility, minimal aggregation (PEG5 linker)
Comparator Or BaselinePoor solubility, high aggregation (C11/C12 alkyl linkers)
Quantified DifferenceSignificant reduction in LogP and improved formulation stability
ConditionsPhysiological buffer formulations of hydrophobic payload conjugates

Replacing alkyl linkers with PEG5 linkers resolves critical solubility bottlenecks during preclinical formulation and assay development.

Stepwise Synthesis of PROTACs with Base-Sensitive Ligands

Because the t-butyl ester can be cleanly removed using acidic conditions (e.g., TFA) without disrupting base-labile moieties like the glutarimide ring of CRBN binders, Hydroxy-PEG5-t-butyl ester is the premier choice for assembling complex targeted protein degraders. It allows chemists to first functionalize the hydroxyl group and subsequently deprotect the carboxylate for the final amide coupling, ensuring high overall yields[1].

Antibody-Drug Conjugate (ADC) Linker Assembly

In ADC development, preventing linker oligomerization during the attachment of cytotoxic payloads is critical for maintaining a homogeneous Drug-to-Antibody Ratio (DAR). The orthogonal protection offered by this compound prevents side reactions during payload conjugation, while the PEG5 spacer provides the necessary hydrophilicity to prevent antibody aggregation once hydrophobic payloads are attached [2].

Optimization of Spatial Distance in Bifunctional Probes

When screening linker lengths to optimize the ternary complex formation between two interacting proteins, Hydroxy-PEG5-t-butyl ester serves as an essential mid-length benchmark (approximately 18–20 Å). It is specifically procured when shorter linkers (like PEG3) cause steric clashes and longer linkers (like PEG8) introduce excessive entropic flexibility, failing to stabilize the required protein-protein interaction [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Exact Mass

366.2254

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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